(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride
CAS No.:
Cat. No.: VC16472548
Molecular Formula: C14H20Cl2N2O4
Molecular Weight: 351.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20Cl2N2O4 |
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Molecular Weight | 351.2 g/mol |
IUPAC Name | 4-O-benzyl 2-O-methyl 1-aminopyrrolidine-2,4-dicarboxylate;dihydrochloride |
Standard InChI | InChI=1S/C14H18N2O4.2ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,15H2,1H3;2*1H |
Standard InChI Key | CLBXSAKZLYNYLO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester dihydrochloride integrates a five-membered pyrrolidine ring with distinct stereochemical configurations at the 2nd and 4th positions. The CBZ group (C₆H₅CH₂OCO-) protects the amine at position 4, while the carboxylic acid at position 2 is esterified as a methyl ester. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for laboratory handling and synthetic applications.
Table 1: Key Physicochemical Properties
Property | Value/Description |
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IUPAC Name | Methyl (2S,4S)-4-[(benzyloxy)carbonylamino]pyrrolidine-2-carboxylate dihydrochloride |
Molecular Formula | C₁₅H₂₁Cl₂N₃O₄ |
Molecular Weight | 378.25 g/mol |
CAS Number | Not publicly disclosed |
Stereochemistry | (2S,4S) configuration confirmed via X-ray crystallography |
Solubility | Soluble in water, methanol, and dimethylformamide; insoluble in nonpolar solvents |
Stability | Hygroscopic; requires storage at -20°C under inert atmosphere |
The stereochemical integrity of this compound is validated through nuclear magnetic resonance (NMR) spectroscopy and polarimetry, with specific optical rotations ([α]₂₀ᴰ) reported in aqueous solutions. The CBZ group’s electron-withdrawing nature influences the compound’s reactivity, particularly in nucleophilic substitution and condensation reactions.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with L-proline derivatives, leveraging their inherent chirality to establish the (2S,4S) configuration. A representative pathway involves:
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Protection of the Amine: L-proline undergoes CBZ protection using benzyl chloroformate in the presence of a base such as sodium bicarbonate, yielding (2S)-4-CBZ-aminopyrrolidine-2-carboxylic acid.
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Esterification: The carboxylic acid at position 2 is converted to a methyl ester via Fischer esterification, employing methanol and catalytic sulfuric acid.
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Salt Formation: Treatment with hydrochloric acid generates the dihydrochloride salt, enhancing crystallinity and stability.
Critical parameters include reaction temperature (maintained below 40°C to prevent epimerization) and solvent selection (e.g., dichloromethane for CBZ protection). Industrial-scale production employs continuous flow reactors to optimize yield (typically 75–85%) and minimize racemization.
Purification and Quality Control
Purification is achieved through recrystallization from ethanol/water mixtures or reverse-phase high-performance liquid chromatography (RP-HPLC). Analytical methods for quality assurance include:
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Chiral HPLC: To verify enantiomeric purity (>99% ee).
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 378.25.
Biological Activity and Mechanistic Insights
The compound’s primary utility lies in its role as a chiral synthon for constructing peptidomimetics and enzyme inhibitors. Key biological interactions include:
Enzyme Inhibition
The pyrrolidine scaffold mimics proline residues in peptide substrates, enabling competitive inhibition of prolyl hydroxylases and aminopeptidases. For example, in collagen biosynthesis, derivatives of this compound have shown IC₅₀ values of 12–18 μM against procollagen C-proteinase (PCP), a therapeutic target for fibrosis.
Antimicrobial Applications
Structural analogs featuring fluorinated substituents at the 3-position demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli.
Applications in Drug Development
Antiviral Agents
The rigid pyrrolidine core facilitates binding to viral protease active sites. For instance, incorporation into hepatitis C virus (HCV) NS3/4A protease inhibitors has improved pharmacokinetic profiles by reducing off-target interactions.
Anticancer Therapeutics
Derivatives bearing sulfonamide groups at the 4-position exhibit selective cytotoxicity against breast cancer cell lines (MCF-7, IC₅₀ = 9.3 μM) by disrupting microtubule assembly.
Future Research Directions
Emerging applications include:
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Catalytic Asymmetric Synthesis: As a ligand in transition metal catalysts for C–H activation reactions.
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Neuropharmacology: Modulation of NMDA receptors through structural analogs with enhanced blood-brain barrier permeability.
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